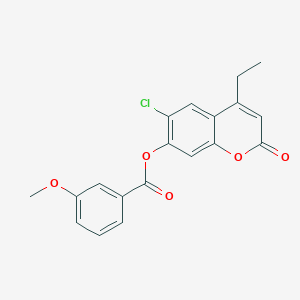

![molecular formula C25H36N2O2S B4626152 1-(4-tert-butylbenzyl)-4-[(4-sec-butylphenyl)sulfonyl]piperazine](/img/structure/B4626152.png)

1-(4-tert-butylbenzyl)-4-[(4-sec-butylphenyl)sulfonyl]piperazine

Descripción general

Descripción

The chemical compound "1-(4-tert-butylbenzyl)-4-[(4-sec-butylphenyl)sulfonyl]piperazine" is a part of the piperazine class, known for its diverse applications in chemistry and pharmacology. This specific compound, due to its unique substituents, might exhibit interesting chemical and physical properties, warranting detailed studies such as synthesis, molecular structure analysis, chemical reactions and properties, alongside physical and chemical properties analysis.

Synthesis Analysis

Synthesis of piperazine derivatives often involves nucleophilic substitution reactions, condensation, and the use of organometallic reagents. For instance, tert-butyl piperazine derivatives have been synthesized through nucleophilic 1,2-addition with various organometallic reagents, showcasing a method that could be adapted for the synthesis of the targeted compound (Jiang et al., 2005).

Molecular Structure Analysis

X-ray diffraction studies play a crucial role in confirming the molecular structure of synthesized compounds. For example, the structure of tert-butyl piperazine derivatives has been elucidated through such analyses, providing insights into the spatial arrangement and confirming the expected molecular geometry (Kumar et al., 2007).

Chemical Reactions and Properties

Piperazine derivatives undergo a variety of chemical reactions, including nucleophilic substitutions and additions. The functional groups present in "1-(4-tert-butylbenzyl)-4-[(4-sec-butylphenyl)sulfonyl]piperazine" suggest it may participate in reactions typical for piperazines and benzyl-sulfonyl compounds. These reactions can be exploited to further modify the compound or to understand its reactivity profile.

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline structure can be assessed through various analytical techniques. Compounds like the one often crystallize in specific systems, and their physical properties are influenced by molecular interactions such as hydrogen bonding and π-π stacking interactions (Sanjeevarayappa et al., 2015).

Aplicaciones Científicas De Investigación

Antimalarial Activity

Piperazine derivatives have been evaluated for their potential as antimalarial agents. Studies have focused on the structural characteristics necessary for antimalarial activity, demonstrating the importance of specific substituents for generating activity. These findings provide insight into the development of new antimalarial compounds (Cunico et al., 2009).

Adenosine A2B Receptor Antagonists

Research has led to the development of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as potent adenosine A2B receptor antagonists. These compounds exhibit high selectivity and subnanomolar affinity, marking them as significant for therapeutic applications in conditions mediated by the A2B receptor (Borrmann et al., 2009).

Antioxidant and Antibacterial Properties

The synthesis and evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate revealed its structural and biological properties. This compound demonstrated moderate anthelmintic activity and provides a foundation for the design of new drugs with improved biological activity (Sanjeevarayappa et al., 2015).

Diesel Fuel Stabilization

Piperazine derivatives, specifically those with sterically hindered phenol groups, have been studied for their effectiveness in stabilizing diesel fuel. These compounds serve as antioxidants, improving the fuel's resistance to degradation over time (Koshelev et al., 1996).

Inhibition of Cancer Cell Proliferation

Novel 1-benzhydryl-sulfonyl-piperazine derivatives have been synthesized and tested for their ability to inhibit the proliferation of MDA-MB-231 human breast cancer cells. This research is significant for the development of new chemotherapeutic agents (Kumar et al., 2007).

Propiedades

IUPAC Name |

1-(4-butan-2-ylphenyl)sulfonyl-4-[(4-tert-butylphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N2O2S/c1-6-20(2)22-9-13-24(14-10-22)30(28,29)27-17-15-26(16-18-27)19-21-7-11-23(12-8-21)25(3,4)5/h7-14,20H,6,15-19H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBQYMRLWNINSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-(4-tert-butylbenzyl)piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

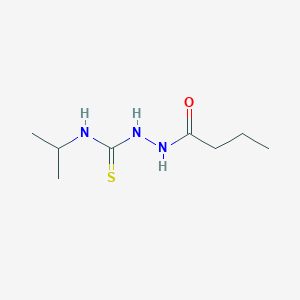

![{3-(3-methoxybenzyl)-1-[(6-methoxy-2H-chromen-3-yl)methyl]-3-piperidinyl}methanol](/img/structure/B4626085.png)

![N-[4-(aminosulfonyl)phenyl]-3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4626087.png)

![N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4626097.png)

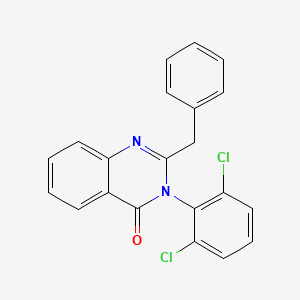

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B4626112.png)

![4-[(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)sulfonyl]morpholine](/img/structure/B4626127.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B4626134.png)

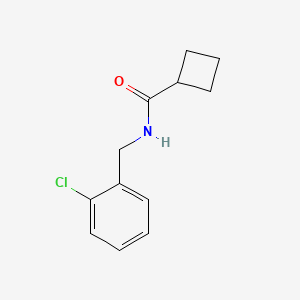

![N-(1-methylhexyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4626144.png)

![1-(4-chlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4626164.png)

![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-2-methylindoline](/img/structure/B4626168.png)

![2-{[2-(2,4-dimethylphenoxy)ethyl]thio}pyrimidine](/img/structure/B4626180.png)